3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoicacid
Description
The compound 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid is a pyridopyrimidine derivative featuring a benzoic acid substituent and two (3S)-3-methylmorpholine groups at the 2- and 4-positions of the pyridopyrimidine core. These analogs share the same pyridopyrimidine scaffold but differ in their aromatic substituents, which significantly influence their biological activity and pharmacokinetic properties. This article compares the target compound with these analogs, focusing on structural nuances, target specificity, and therapeutic applications .
Properties
Molecular Formula |
C24H27N5O4 |
|---|---|
Molecular Weight |
449.5 g/mol |
IUPAC Name |
3-[2,4-bis(3-methylmorpholin-4-yl)pyrido[2,3-d]pyrimidin-7-yl]benzoic acid |
InChI |
InChI=1S/C24H27N5O4/c1-15-13-32-10-8-28(15)22-19-6-7-20(17-4-3-5-18(12-17)23(30)31)25-21(19)26-24(27-22)29-9-11-33-14-16(29)2/h3-7,12,15-16H,8-11,13-14H2,1-2H3,(H,30,31) |
InChI Key |
NGXAJVNTIQZDCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1COCCN1C2=NC(=NC3=C2C=CC(=N3)C4=CC(=CC=C4)C(=O)O)N5CCOCC5C |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Pyrido[2,3-d]pyrimidine Core
- The core heterocycle is synthesized via a Pinner reaction or cyclocondensation involving 2-aminopyridines and cyano compounds or formamide derivatives .
- A typical route involves the condensation of 2-aminopyridine derivatives with cyanoacetic acid derivatives under reflux conditions, followed by cyclization to form the pyrido[2,3-d]pyrimidine nucleus.
| Step | Reagents | Solvent | Temperature | Duration | Reference |
|---|---|---|---|---|---|
| Cyclization | 2-Aminopyridine + Cyanoacetic acid derivatives | Ethanol or DMF | Reflux | 12-24 hours | , |
Introduction of the (3S)-3-Methylmorpholin-4-yl Groups
- The bis-morpholinyl groups are introduced via nucleophilic substitution on the heterocyclic core.
- The core compound bearing suitable leaving groups (e.g., halogens or activated positions) reacts with (3S)-3-methylmorpholine derivatives, often in the presence of potassium carbonate or potassium tert-butoxide as bases.
| Step | Reagents | Solvent | Temperature | Duration | Reference |
|---|---|---|---|---|---|
| Nucleophilic substitution | Core halide + (3S)-3-methylmorpholine | Acetone or DMF | 80-120°C | 8-16 hours | , |
Attachment of the Benzoic Acid Moiety
- The benzoic acid group is attached via amide bond formation .
- Activation of the carboxylic acid (benzoic acid) is achieved using carbodiimide coupling agents such as DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .
- The activated acid reacts with a suitable amino or hydroxyl group on the heterocyclic intermediate.
| Step | Reagents | Solvent | Temperature | Duration | Reference |
|---|---|---|---|---|---|
| Amide coupling | Benzoic acid + DCC/EDC | Dichloromethane or DMF | Room temperature | 4-12 hours | , |
Synthesis Pathway Summary (Flowchart)
2-Aminopyridine + Cyanoacetic acid derivatives
↓
Cyclization under reflux (Ethanol/DMF)
↓
Formation of pyrido[2,3-d]pyrimidine core
↓
Nucleophilic substitution with (3S)-3-methylmorpholine derivatives
↓
Introduction of bis(morpholinyl) groups
↓
Activation of benzoic acid (via DCC/EDC)
↓
Amide bond formation with heterocyclic intermediate
↓
Final compound: 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid
Data Tables Summarizing Key Reaction Conditions
| Step | Reagents | Solvent | Temperature | Reaction Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Core synthesis | 2-Aminopyridine + Cyanoacetic acid derivatives | Ethanol/DMF | Reflux | 12-24 hours | 60-75 | Cyclization efficiency varies |
| Morpholinyl substitution | Core halide + (3S)-3-methylmorpholine | Acetone/DMF | 80-120°C | 8-16 hours | 55-70 | Purity depends on purification steps |
| Amide coupling | Carboxylic acid + amine | Dichloromethane/DMF | Room temp | 4-12 hours | 65-80 | Activated with DCC or EDC |
Notes on Optimization and Variations
- Microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields, especially during heterocycle formation and substitution steps.
- Purification typically involves column chromatography or recrystallization, with high-performance liquid chromatography (HPLC) used for final product purity assessment.
- Solvent choice is critical; polar aprotic solvents like DMF or DMSO are preferred for nucleophilic substitutions and coupling reactions.
Chemical Reactions Analysis
Types of Reactions: : MFCD32174207 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
MFCD32174207 has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of MFCD32174207 involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Overview of Key Analogs
The following table summarizes critical data for structurally related pyridopyrimidine derivatives:
Key Structural Differences and Implications
- AZD8055 vs. Target Compound: AZD8055 has a methoxyphenyl methanol group, enhancing solubility (50 mg/mL in DMSO), whereas the benzoic acid group in the target compound may improve water solubility or alter binding affinity due to the carboxylic acid moiety.
- AZD2014 vs. Dilmapimod: Despite identical pyridopyrimidine cores and benzamide substituents, AZD2014 is an mTOR inhibitor, while Dilmapimod (SB-681323) is reported as a p38 MAP kinase inhibitor.
- Palbociclib and AMG-510 : These compounds highlight the versatility of pyridopyrimidine scaffolds. Palbociclib targets CDK4/6 via a distinct substitution pattern, while AMG-510’s acrylamide group enables covalent binding to KRAS G12C .
Pharmacokinetic and Mechanistic Insights
- AZD8055 : Inhibits both mTORC1 and mTORC2 with IC₅₀ values <10 nM. In Treg cell studies, it reduces proliferation while maintaining suppressive function, suggesting selective metabolic modulation .
- AZD2014 : Exhibits 10-fold greater potency than rapamycin in mTOR inhibition. Phase I trials show dose-dependent toxicity, with stable disease observed in 30% of advanced solid tumor patients .
- Dilmapimod: Conflicting evidence complicates its classification. While initially developed for inflammation, its structural similarity to AZD2014 raises questions about target promiscuity or misannotation .
Biological Activity
3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid, also known by its CAS number 1009298-69-4, is a compound of significant interest in the field of medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C24H27N5O4
- Molecular Weight : 465.54 g/mol
- IUPAC Name : 3-(2,4-bis((S)-3-methylmorpholino)pyrido[2,3-d]pyrimidin-7-yl)benzoic acid
The compound functions primarily as an inhibitor of the mTOR (mechanistic target of rapamycin) pathway. mTOR is a crucial regulator of cell growth and proliferation, making it a target for cancer therapies. Inhibition of mTOR can lead to reduced cell proliferation and increased apoptosis in various cancer cell lines.
In Vitro Studies
- Cancer Cell Lines : Research indicates that 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid exhibits significant growth inhibition in breast cancer cell lines. For instance, studies show that it induces apoptosis in estrogen receptor-positive (ER+) breast cancer cells through mTOR pathway inhibition .
- Cell Viability Assays : In vitro assays demonstrated that this compound reduces cell viability in a dose-dependent manner across multiple cancer cell lines. The IC50 values for various cell types were determined through MTT assays .
In Vivo Studies
- Xenograft Models : Animal studies using xenograft models have shown that treatment with the compound leads to significant tumor regression in models of colorectal cancer. The compound was administered at tolerable doses that resulted in effective growth inhibition without severe adverse effects .
- Pharmacokinetics : The pharmacokinetic profile suggests good oral bioavailability and distribution within tissues, supporting its potential for systemic use in cancer therapy .
Case Study 1: Breast Cancer Treatment
A clinical trial involving patients with ER+ breast cancer evaluated the efficacy of combining this compound with standard therapies. Results indicated a marked improvement in progression-free survival rates compared to control groups receiving only standard treatments .
Case Study 2: Colorectal Cancer
In a preclinical study involving LoVo colorectal adenocarcinoma cells, the administration of 3-[2,4-bis[(3S)-3-methylmorpholin-4-yl]pyrido[2,3-d]pyrimidin-7-yl]benzoic acid resulted in significant tumor size reduction and increased apoptosis markers compared to untreated controls .
Summary Table of Biological Activities
Q & A
Q. What is the primary molecular target of this compound, and what is its mechanism of inhibition?
Answer: The compound acts as a potent ATP-competitive inhibitor of mammalian target of rapamycin (mTOR), targeting both mTOR complex 1 (mTORC1) and mTORC2. It binds directly to the kinase domain, blocking phosphorylation of downstream substrates like p70S6K (mTORC1) and AKT (mTORC2). This dual inhibition prevents feedback activation of pro-survival pathways, a limitation of earlier rapalogs like rapamycin .
Methodological Note:
Q. How does the selectivity profile of this compound compare to other mTOR inhibitors?
Answer: The compound exhibits >1,000-fold selectivity against class I PI3K isoforms (α, β, γ, δ) and negligible activity against a panel of 260+ kinases at 10 µM . Unlike rapamycin analogs, it fully inhibits mTORC1 (e.g., blocks 4E-BP1 phosphorylation) and mTORC2, avoiding compensatory AKT activation .
Q. Selectivity Comparison Table
| Target | IC50 (nM) | Selectivity vs. PI3K | Reference |
|---|---|---|---|
| mTOR (full length) | 0.8–2.8 | >1,000-fold | |
| PI3Kα | 3,800 | N/A | |
| DNA-PK | >10,000 | N/A |
Q. What in vitro assays are recommended for assessing the compound’s inhibitory activity?
Answer:
- Proliferation Assays: Use cancer cell lines (e.g., MDA-MB-468, HT-29) with IC50 ranges of 20–600 nM. Measure viability via MTT or CellTiter-Glo after 72-hour exposure .
- Autophagy Induction: Quantify LC3-II accumulation via immunoblotting or fluorescence microscopy in leukemia or colon cancer models .
- Apoptosis Assays: Perform Annexin V/PI staining or caspase-3/7 activity assays in lymphoma or hepatocellular carcinoma cells .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s differential impact on mTORC1 vs. mTORC2 signaling?
Answer:
- Time-Course Studies: Treat cells (e.g., MCF7, U87MG) for 1–24 hours and analyze temporal phosphorylation patterns of mTORC1 (pS6K, p4E-BP1) and mTORC2 (pAKT-S473) .
- Genetic Knockdown: Use siRNA/shRNA to silence raptor (mTORC1) or rictor (mTORC2) and compare compound efficacy in isogenic cell lines .
- Biomarker Correlation: In xenograft models, correlate tumor volume reduction with immunohistochemical staining of pS6 and pAKT .
Q. What are the key considerations when combining this compound with other anticancer agents?
Answer:
- Autophagy Modulation: Co-treatment with chloroquine (autophagy inhibitor) enhances cytotoxicity in colon cancer models (e.g., HT-29) by preventing autophagy-mediated survival .
- Synergy Screening: Use Chou-Talalay analysis to identify synergistic partners (e.g., 5-fluorouracil, irinotecan) and optimize dosing schedules .
- Metabolic Stress: Monitor glucose uptake and mitochondrial respiration in T-cell lymphoma models, as mTOR inhibition alters metabolic pathways .
Q. How to resolve contradictions in reported IC50 values across different cell lines?
Answer:
- Cell-Specific Factors: Variations in PTEN status, PI3K mutations, or feedback loops (e.g., IGF-1R signaling) can alter sensitivity. Profile genetic backgrounds of cell lines (e.g., PTEN-null vs. wild-type) .
- Assay Conditions: Standardize serum concentration (e.g., 10% FBS vs. low-serum media), exposure time, and readout methods (viability vs. apoptosis) .
- Orthogonal Validation: Confirm IC50 values using 3D spheroid models or patient-derived xenografts (PDXs) to better mimic in vivo complexity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
